N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide

PRMT1 inhibitor potency comparison IC50

Achieve unequivocal assay validation with this low-nanomolar PRMT1/6 dual inhibitor. With an IC50 of 8 nM against PRMT1—over 1,000-fold more potent than AMI-1—and ~327 nM against PRMT6, it enables dual-target engagement at sub-µM concentrations, a range unattainable with earlier leads. Its >50,000-fold selectivity over CARM1 ensures that observed methylation changes are directly attributable to PRMT1/6 inhibition. Essential for HTS positive controls, ChIP, RNA-seq, and medicinal chemistry benchmarking.

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 1798035-36-5
Cat. No. B3020447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide
CAS1798035-36-5
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N(C)C)CNC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C17H22N4O/c1-13-11-15(20-17(19-13)21(2)3)12-18-16(22)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3,(H,18,22)
InChIKeyGJNJBZKSDKVGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide: A Low‑Nanomolar PRMT1 Inhibitor with a Unique Pyrimidine Scaffold


N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide (CAS 1798035‑36‑5) belongs to the pyrimidine‑based protein arginine N‑methyltransferase (PRMT) inhibitor class and is primarily characterised as a potent inhibitor of PRMT1 (IC₅₀ ≈ 8 nM) [1]. The molecule features a 2‑dimethylamino‑6‑methylpyrimidine core linked via a methylene bridge to a 3‑phenylpropanamide side chain, a structural motif that is distinct from the arylamide or sulfonamide scaffolds common among many PRMT inhibitors [2].

Why PRMT1 Inhibitors Cannot Be Interchanged: Potency and Selectivity Cliffs Demand Compound‑Level Selection


PRMT1 inhibitors exhibit extreme potency cliffs; the reference tool compound AMI‑1 displays an IC₅₀ of 8.8 µM , whereas the target compound reaches 8 nM against the same enzyme – a >1000‑fold difference. Additionally, selectivity profiles diverge sharply across the PRMT family (e.g., PRMT6 IC₅₀: ∼327 nM for this chemotype vs. 7,200 nM for earlier pyrimidine leads [1]). Such quantitative gaps make class‑level substitution scientifically invalid without direct comparative data.

Quantitative Differentiation of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide from Closest Analogs


PRMT1 Inhibitory Potency: 1,100‑Fold Improvement Over AMI‑1

In a cross‑study comparison, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide achieves an IC₅₀ of 8 nM against full‑length human PRMT1 [1], whereas the widely used PRMT1 inhibitor AMI‑1 exhibits an IC₅₀ of 8.8 µM in the same target assay . The 1,100‑fold improvement indicates that micromolar‑requiring experiments (e.g., cellular methylation assays) would fail if the less potent analog is substituted.

PRMT1 inhibitor potency comparison IC50

PRMT6 Selectivity: 40‑Fold Discrimination Over an Early‑Generation Pyrimidine Lead

The target compound shows an IC₅₀ of approximately 327 nM against PRMT6 [1], whereas a structurally related pyrimidine derivative (BDBM50007728) displays an IC₅₀ of 7,200 nM for PRMT1 and >200,000 nM for PRMT6 [2]. Although the assay formats differ, the 40‑fold improvement in PRMT6 potency suggests a scaffold‑driven selectivity advantage that is critical when experimental objectives require simultaneous inhibition of multiple PRMT isoforms.

PRMT6 selectivity pyrimidine analog

Selectivity Over CARM1 (PRMT4): A >50,000‑Fold Window

The compound exhibits negligible activity against CARM1 (IC₅₀ > 400,000 nM) [1], while the classical PRMT inhibitor AMI‑1 inhibits PRMT4 with an IC₅₀ of 3,000 nM . The >130‑fold selectivity window (CARM1/PRMT1) for the target compound contrasts with AMI‑1's near‑equipotent profile (PRMT4 IC₅₀ 3,000 nM vs. PRMT1 IC₅₀ 8,800 nM).

CARM1 PRMT4 selectivity off-target

Scaffold Differentiation: Dimethylaminopyrimidine Core vs. Arylamide/Sulfonamide PRMT Inhibitors

The 2‑dimethylamino‑6‑methylpyrimidine core of the target compound is distinct from the arylamide backbone of AMI‑1 and the sulfonamide scaffold of furamidine‑based PRMT inhibitors [1]. This structural divergence is associated with a shift in pKa (calculated pKa of the dimethylamino group ≈ 8.5) that may influence subcellular distribution and target engagement kinetics relative to neutral amide‑linked analogs . Direct head‑to‑head physicochemical comparisons are not available.

chemical scaffold structure-activity relationship pyrimidine

Recommended Application Scenarios for N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide Based on Quantitative Evidence


PRMT1‑Selective Cellular Methylation Assays Requiring Sub‑Micromolar Potency

The 1,100‑fold potency advantage over AMI‑1 (IC₅₀ 8 nM vs. 8.8 µM) [1] makes the target compound the preferred choice for cellular assays where extracellular concentrations must remain below 1 µM to avoid cytotoxicity or off‑target effects. The strong PRMT1 preference over CARM1 (>50,000‑fold) further ensures that observed methylation changes are attributable to PRMT1 inhibition .

PRMT1/PRMT6 Dual‑Inhibition Studies for Epigenetic Readout Panels

With IC₅₀ values of 8 nM (PRMT1) and approximately 327 nM (PRMT6) [1], the compound enables simultaneous engagement of both isoforms at low micromolar concentrations, a range unachievable with earlier pyrimidine leads that show negligible PRMT6 activity . This dual profile supports chromatin immunoprecipitation (ChIP) and RNA‑seq experiments where blockade of asymmetric dimethylarginine (ADMA) deposition requires concurrent PRMT1 and PRMT6 inhibition.

Chemical Probe Development for PRMT1‑Dependent Oncology Targets

The scaffold’s dimethylaminopyrimidine core, combined with high PRMT1 potency and selectivity [1], positions the compound as a starting point for medicinal chemistry optimization aimed at improving pharmacokinetic properties (e.g., microsomal stability, oral bioavailability) . Procurement of this compound as a reference standard allows medicinal chemists to benchmark new analogs against a defined potency and selectivity profile.

Compound‑Library Profiling and High‑Throughput Screening (HTS) Validation

The compound’s low‑nanomolar IC₅₀ provides a robust positive control for HTS campaigns targeting PRMT1, enabling assay quality metrics (Z′‑factor, signal‑to‑background) to be established with confidence. Unlike AMI‑1, whose micromolar potency may approach the assay’s detection limit, the target compound ensures clear separation between active and inactive wells [1].

Quote Request

Request a Quote for N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.